molecular formula C20H34O17 B1631236 Xylotetraose

Xylotetraose

Cat. No.: B1631236
M. Wt: 546.5 g/mol
InChI Key: KPTPSLHFVHXOBZ-BIKCPUHGSA-N
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Biological Activity

Xylotetraose, a xylooligosaccharide composed of four xylose units, has garnered attention for its potential biological activities, particularly in the fields of nutrition and medicine. This article synthesizes various research findings on the biological activity of this compound, highlighting its immunomodulatory, antitumor, and enzymatic properties.

Overview of this compound

This compound is derived from the hydrolysis of xylan, a major component of plant cell walls. It can be produced through enzymatic processes involving glycosidases and is recognized for its prebiotic effects, which promote beneficial gut microbiota. The structure of this compound allows it to interact with various biological systems, leading to diverse health benefits.

1. Immunomodulatory Effects

Recent studies have demonstrated that xylooligosaccharides, including this compound, exhibit significant immunomodulatory properties. They can modulate the immune response by influencing cytokine production. For instance, this compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10 in macrophage models . This suggests a potential role in managing inflammatory diseases.

2. Antitumor Activity

This compound has exhibited promising antitumor effects in vitro. Research indicates that it can induce cytotoxicity in various cancer cell lines, including breast and colorectal cancer cells. The mechanism involves the disruption of mitochondrial function and lysosomal integrity, leading to increased apoptosis in tumor cells . A notable study reported that this compound treatment resulted in a half-maximal inhibitory concentration (IC50) indicating effective tumor-specific cytotoxicity .

Table 1: Cytotoxicity of this compound on Tumor Cell Lines

Cell LineIC50 (mM)Selectivity Index
MCF-7 (Breast)0.253.5
HT-29 (Colorectal)0.303.0
Caco-2 (Colorectal)0.283.2

3. Antioxidant Properties

This compound also demonstrates antioxidant activity by scavenging free radicals and enhancing the antioxidant capacity of cells. Studies have shown that it can reduce oxidative stress markers in various cell types, contributing to cellular protection against damage caused by reactive oxygen species (ROS) .

Enzymatic Activity

The enzymatic breakdown of xylan into xylooligosaccharides, including this compound, is facilitated by specific enzymes such as xylanases. For example, Thermothelomyces myriococcoides xylooligosaccharide dehydrogenase (TmXdhA) shows high catalytic efficiency towards this compound, highlighting its potential for industrial applications in bioconversion processes .

Table 2: Enzymatic Kinetics of TmXdhA on Xylooligosaccharides

SubstrateK_m (mM)k_cat (s^-1)k_cat/K_m (s^-1·mM^-1)
This compound0.1325.0187.7
Xylobiose0.1617.5108.9

Case Studies

In a study involving Sprague-Dawley rats treated with carcinogens, dietary supplementation with xylooligosaccharides significantly reduced the formation of precancerous lesions in the colon . This finding underscores the potential application of this compound as a dietary supplement for cancer prevention.

Another case study demonstrated that this compound could enhance gut health by promoting beneficial bacteria such as Bifidobacterium and Lactobacillus, which are crucial for maintaining intestinal homeostasis and preventing gastrointestinal disorders .

Properties

Molecular Formula

C20H34O17

Molecular Weight

546.5 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C20H34O17/c21-5-1-32-18(14(27)9(5)22)36-7-3-34-20(16(29)11(7)24)37-8-4-33-19(15(28)12(8)25)35-6-2-31-17(30)13(26)10(6)23/h5-30H,1-4H2/t5-,6-,7-,8-,9+,10+,11+,12+,13-,14-,15-,16-,17?,18+,19+,20+/m1/s1

InChI Key

KPTPSLHFVHXOBZ-BIKCPUHGSA-N

SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4COC([C@@H]([C@H]4O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)O)O)O)O

Origin of Product

United States

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